molecular formula C19H10ClF3N2OS B2962533 3-(3-Chloro-1-benzothiophen-2-yl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide CAS No. 477868-43-2

3-(3-Chloro-1-benzothiophen-2-yl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B2962533
CAS No.: 477868-43-2
M. Wt: 406.81
InChI Key: WZYNTADNGUHKMF-DHZHZOJOSA-N
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Description

3-(3-Chloro-1-benzothiophen-2-yl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. The compound features a benzothiophene core, a structural motif found in various pharmacologically active compounds, such as the antifungal agent sertaconazole . The integration of this core with an acrylamide linker and a 3-(trifluoromethyl)phenyl group suggests potential as a protein kinase inhibitor, a common application for molecules with similar architecture. The electron-withdrawing cyano and trifluoromethyl groups are likely to influence the compound's binding affinity and metabolic stability. This product is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is provided with comprehensive analytical documentation, including HPLC and NMR data, to ensure identity and purity for critical research applications. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2OS/c20-17-14-6-1-2-7-15(14)27-16(17)8-11(10-24)18(26)25-13-5-3-4-12(9-13)19(21,22)23/h1-9H,(H,25,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYNTADNGUHKMF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chloro-1-benzothiophen-2-yl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide is a synthetic organic molecule notable for its complex structure, which includes a chloro-benzothiophene moiety, a cyano group, and a trifluoromethyl-substituted phenyl group. These functional groups suggest potential for diverse biological activities, making it a candidate for further investigation in drug discovery and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C19H10ClF3N2OSC_{19}H_{10}ClF_3N_2OS, with a molecular weight of approximately 406.8 g/mol. The presence of halogen and fluorine atoms enhances its electronic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group and amide bond are known to participate in various biological interactions, while the benzothiophene structure can enhance binding affinity to biological macromolecules.

Antitumor Activity

Research has demonstrated that compounds with structural similarities to This compound exhibit significant antitumor properties. For instance, studies involving newly synthesized derivatives have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)Activity
Compound 5A5496.26 ± 0.33High
Compound 6HCC8276.48 ± 0.11High
Compound 15NCI-H3589.48 ± 1.15Moderate

These compounds were tested using both two-dimensional (2D) and three-dimensional (3D) cell culture methods, revealing higher cytotoxicity in 2D assays compared to 3D models .

Enzyme Inhibition

The compound may also function as an inhibitor of specific enzymes involved in cancer progression or other diseases. For example, its structural components suggest potential inhibition of kinases or other critical enzymes in metabolic pathways .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. In studies involving zebrafish embryos, compounds similar to This compound were evaluated for their toxicity levels at varying concentrations, indicating that while some derivatives showed promising bioactivity, they also exhibited cytotoxic effects on normal cells .

Case Studies

  • Antitumor Efficacy : A case study involving the application of similar benzothiophene derivatives demonstrated significant inhibition of tumor growth in xenograft models, supporting the potential use of these compounds in therapeutic settings.
  • In Vitro Assays : Various in vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including DNA damage response mechanisms.

Comparison with Similar Compounds

Benzothiophene vs. Heterocyclic Cores

  • This contrasts with Compound 4i (coumarin core), which incorporates a lactone ring and hydroxyl group for hydrogen bonding .
  • Furan vs. Thiazole : The furan-based compound in offers oxygen-mediated polarity, whereas thiazole-containing analogs (e.g., ) introduce sulfur atoms, which can influence redox properties and metal coordination.

Substituent Effects

  • Trifluoromethyl Phenyl Group : Common in the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism. In , the trifluoromethyl group on the furan ring likely improves target binding affinity.

Key Research Findings

Electron-Withdrawing Groups Enhance Stability: The trifluoromethyl and cyano groups in the target compound and its analogs contribute to metabolic stability and target binding, as seen in protease inhibitors and antimicrobial agents .

Amide Linker Flexibility : The acrylamide linker in the target compound allows conformational flexibility, critical for accommodating diverse binding pockets. In contrast, rigid carboxamide linkers (e.g., ) may restrict binding to specific targets.

Limitations and Contradictions

  • While Compound 4i demonstrates strong antimicrobial activity , benzothiophene-carboxamide analogs (e.g., ) lack explicit bioactivity data, making direct comparisons challenging.
  • The furan-based compound in targets viral proteases, but the target compound’s benzothiophene core may prioritize different biological pathways, such as kinase inhibition or receptor modulation.

Q & A

Q. What are the key structural features of 3-(3-Chloro-1-benzothiophen-2-yl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide, and how do they influence its reactivity and biological interactions?

Methodological Answer: The compound’s structure combines a benzothiophene core, a cyano group, and a trifluoromethylphenyl acrylamide moiety. These features confer unique properties:

  • Benzothiophene : Enhances aromatic stacking and hydrophobic interactions, critical for binding to biological targets like enzymes or receptors .
  • Cyano Group : Acts as a strong electron-withdrawing group, stabilizing intermediates in nucleophilic reactions and influencing tautomeric equilibria .
  • Trifluoromethylphenyl Acrylamide : The trifluoromethyl group increases lipophilicity and metabolic stability, while the acrylamide linker enables covalent binding to cysteine residues in proteins .
    Characterization Techniques: Use NMR (to confirm substituent positions), X-ray crystallography (for solid-state conformation, as in ), and DFT calculations to model electronic effects.

Q. What synthetic routes are reported for this compound, and how can reaction conditions (e.g., catalysts, solvents) be optimized?

Methodological Answer: A typical synthesis involves:

Knoevenagel Condensation : Reacting 3-chloro-1-benzothiophene-2-carbaldehyde with cyanoacetamide derivatives under basic conditions (e.g., piperidine in ethanol) to form the acrylamide backbone .

N-Arylation : Coupling the intermediate with 3-(trifluoromethyl)aniline via Buchwald-Hartwig or Ullmann-type reactions using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
Optimization Strategies:

  • Screen solvents (DMF vs. toluene) to balance polarity and reaction rate.
  • Use high-throughput experimentation (HTE) to identify ideal catalyst/ligand combinations .
  • Monitor reaction progress via LC-MS to minimize side products like over-alkylation .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations, machine learning) predict and optimize synthetic pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for key steps like the Knoevenagel condensation .
  • Machine Learning : Train models on databases (e.g., Reaxys, PISTACHIO) to predict feasible precursors and reaction conditions. For example, Bayesian optimization can narrow down optimal solvent/catalyst pairs, reducing trial-and-error experimentation .
  • Retrosynthetic Analysis : Tools like ASKCOS or SynthIA leverage fragment-based approaches to propose novel routes, prioritizing steps with high atom economy .

Q. How can researchers resolve contradictory data in biological activity studies involving acrylamide derivatives, such as varying IC₅₀ values across assays?

Methodological Answer: Contradictions often arise from assay conditions or target specificity. Strategies include:

  • Standardized Assay Protocols :
    • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize activity measurements .
    • Validate target engagement via techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Mechanistic Studies :
    • Perform kinetic assays to distinguish covalent vs. non-covalent binding modes.
    • Use isotopic labeling (e.g., ¹⁸O) to track metabolic stability in liver microsomes .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by solvent effects or impurities .

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